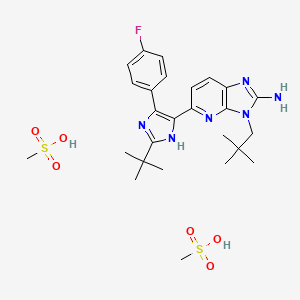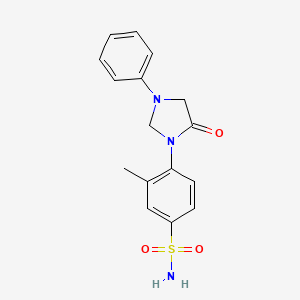
LY2228820
Overview
Description
Ralimetinib Mesylate is a selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been studied for its potential therapeutic effects in various types of cancer, including postmenopausal advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer .
Mechanism of Action
Target of Action
LY2228820, also known as Ralimetinib Dimesylate or Ralimetinib Mesylate, is a potent and selective inhibitor of the α- and β-isoforms of p38 mitogen-activated protein kinase (MAPK) . The p38 MAPK is activated in cancer cells in response to environmental factors, oncogenic stress, radiation, and chemotherapy . It plays a crucial role in tumor growth, invasion, metastasis, and drug resistance .
Mode of Action
This compound is an ATP-competitive inhibitor of p38 MAPK . It potently and selectively inhibits the phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK . This inhibition occurs in various cell types, including anisomycin-stimulated HeLa cells and anisomycin-induced mouse RAW264.7 macrophages .
Biochemical Pathways
The p38 MAPK pathway is a key player in the inflammatory response and is involved in the production of cytokines in the tumor microenvironment, such as TNF-α, interleukin-1β (IL-1β), IL-6, and CXCL8 (IL-8) . By inhibiting the phosphorylation of MK2, this compound disrupts these downstream signaling pathways .
Pharmacokinetics
It’s noted that this compound has been optimized for potency, selectivity, and drug-like properties, including oral bioavailability . This suggests that the compound can be effectively absorbed and distributed within the body.
Result of Action
This compound reduces the secretion of TNF-α by lipopolysaccharide/IFN-γ–stimulated macrophages . In animal models, it inhibits tumor phospho-MK2 (p-MK2) in a dose-dependent manner and produces significant tumor growth delay in multiple in vivo cancer models, including melanoma, non–small cell lung cancer, ovarian, glioma, myeloma, and breast .
Action Environment
The p38 MAPK pathway, which this compound targets, is activated in response to various environmental factors such as lipopolysaccharide (LPS), cytokines, heat/osmotic shock, radiation, and chemotherapy . This suggests that the efficacy and stability of this compound could potentially be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
LY2228820 interacts with the α and β isoforms of p38 MAPK . It inhibits these isoforms in vitro with IC50 values of 5.3 and 3.2 nmol/L, respectively . In cell-based assays, this compound potently and selectively inhibited phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces TNF-α secretion by lipopolysaccharide/IFN-γ–stimulated macrophages .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is an ATP-competitive inhibitor of the α and β isoforms of p38 MAPK . It inhibits the phosphorylation of MK2, a downstream target of p38 MAPK .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner . Significant target inhibition was maintained for 4 to 8 hours following a single 10 mg/kg oral dose .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, in mice transplanted with B16-F10 melanoma, tumor phospho-MK2 (p-MK2) was inhibited by this compound in a dose-dependent manner .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to the p38 MAPK pathway . It interacts with enzymes such as MK2, a downstream target of p38 MAPK .
Preparation Methods
The synthesis of Ralimetinib Mesylate involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This involves the reaction of appropriate precursors under controlled conditions to form the imidazole ring.
Substitution reactions: Various substituents are introduced to the imidazole ring through substitution reactions, using reagents such as tert-butyl and fluorophenyl groups.
Mesylation: The final step involves the mesylation of the compound to form Ralimetinib Mesylate.
Industrial production methods for Ralimetinib Mesylate would involve scaling up these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ralimetinib Mesylate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Substitution reactions are common, especially during the synthesis process.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a selective inhibitor of p38 MAPK, it is used to study the role of this kinase in various biochemical pathways.
Biology: It is used to investigate the effects of p38 MAPK inhibition on cellular processes, including cell proliferation, apoptosis, and cytokine production.
Comparison with Similar Compounds
Ralimetinib Mesylate belongs to the class of phenylimidazoles, which are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring. Similar compounds include:
Phenylimidazole: A simpler structure with similar inhibitory properties.
Aminoimidazole: Another compound with a similar core structure but different substituents.
Aryl fluoride: Compounds containing a fluorine atom attached to an aromatic ring.
Ralimetinib Mesylate is unique due to its specific substitution pattern and its high selectivity for p38 MAPK, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862507-23-1 | |
| Record name | Ralimetinib mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2228820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RALIMETINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide](/img/structure/B1680428.png)


![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)

![N-[4-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-4-phenylbenzamide](/img/structure/B1680441.png)


